3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C13H11N3O. It is characterized by a pyrazole ring substituted with a formyl group at the 4-position and a phenyl group at the 3-position, along with a propanenitrile group at the 1-position.
Mechanism of Action
Target of Action
The primary targets of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile are currently unknown .
Mode of Action
Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that this compound may have similar effects.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and potential as a therapeutic agent.
Result of Action
aureus and bacteriostatic effects against A. baumannii , suggesting potential antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with an appropriate 1,3-diketone or β-ketoester.
Nitrile group introduction: The propanenitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-(4-carboxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile.
Reduction: 3-(4-hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile.
Scientific Research Applications
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-formyl-3-(2-thienyl)-1H-pyrazol-1-yl)propanenitrile: Similar structure with a thienyl group instead of a phenyl group.
3-(4-formyl-3-(3-fluorophenyl)-1H-pyrazol-1-yl)propanenitrile: Contains a fluorophenyl group instead of a phenyl group.
Uniqueness
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group allows for further functionalization, while the phenyl group contributes to its stability and potential interactions with biological targets .
Biological Activity
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative with significant potential in medicinal chemistry, particularly for its antimicrobial properties. This compound is characterized by a unique substitution pattern that enhances its biological activity, making it a subject of interest in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N3O, with a molecular weight of 225.25 g/mol. The compound features a pyrazole ring substituted with a formyl group at the 4-position and a phenyl group at the 3-position, along with a propanenitrile group at the 1-position. This specific arrangement contributes to its biological activity and interaction with various biological targets .
The exact mechanism of action for this compound is not fully elucidated; however, similar compounds have demonstrated the ability to disrupt bacterial cell membranes. This disruption is critical in combating infections caused by resistant strains of bacteria, such as Staphylococcus aureus and Acinetobacter baumannii.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against drug-resistant bacteria. The compound has shown potent growth inhibition with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Acinetobacter baumannii and 0.39 μg/mL against Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.39 μg/mL |
Acinetobacter baumannii | 0.78 μg/mL |
These findings indicate that this compound not only inhibits bacterial growth but also exhibits bactericidal properties against certain strains while being bacteriostatic against others .
Cytotoxicity Studies
In addition to its antimicrobial activity, studies have demonstrated that this compound is nontoxic to human cell lines at concentrations significantly higher than its MIC values. For example, cytotoxic concentration (CC50) values exceed 32 μg/mL, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound. One notable study involved synthesizing various derivatives and testing their efficacy against resistant bacterial strains. The results indicated that modifications in the phenyl ring could enhance antibacterial activity, suggesting avenues for further research into structure–activity relationships (SAR) within this class of compounds .
Example Case Study
In a study published in PMC, researchers synthesized several pyrazole-derived hydrazones, including derivatives of this compound, which exhibited significant growth inhibition against MRSA and A. baumannii. The study utilized time-kill assays to confirm the bactericidal nature of these compounds, providing insights into their potential as therapeutic agents against antibiotic-resistant infections .
Properties
IUPAC Name |
3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTHLJYQIOKCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390059 | |
Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255710-82-8 | |
Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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